

Application Notes: Adrenaline Bitartrate in Animal Models of Anaphylaxis

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Compound of Interest

Compound Name: Adrenaline bitartrate

Cat. No.: B7821818

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Introduction

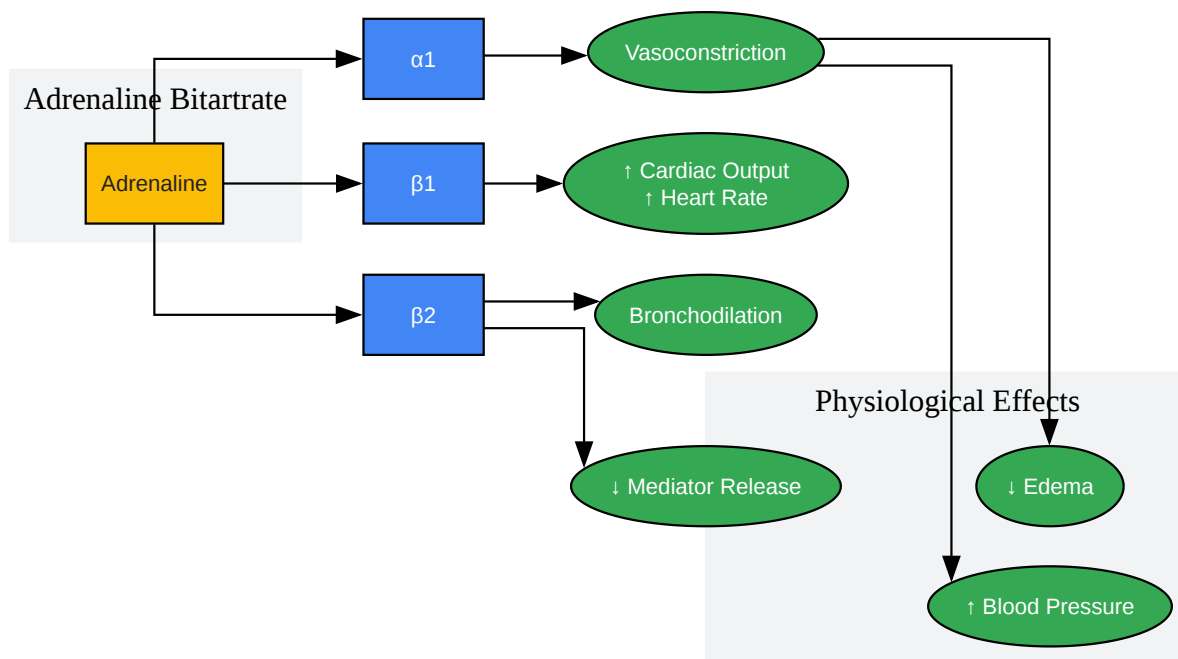
Anaphylaxis is a severe, life-threatening systemic hypersensitivity reaction characterized by rapid onset and the potential to cause death.[1][2] Due to the ethical and practical challenges of conducting controlled clinical trials in humans experiencing anaphylaxis, animal models are indispensable tools for investigating its pathophysiology and for the development and testing of novel therapies.[1][2][3][4] Adrenaline (also known as epinephrine) is universally recognized as the first-line treatment for anaphylaxis.[2][3][5][6][7] **Adrenaline bitartrate** is a synthetic salt form of epinephrine.[8] Its mechanism of action is identical to other salt forms like epinephrine HCl, acting as a potent agonist at both α - and β -adrenergic receptors to counteract the life-threatening manifestations of anaphylaxis.[2][8][9] These notes provide detailed protocols for inducing anaphylaxis in common animal models and for the administration of **adrenaline bitartrate** to study its therapeutic effects.

Mechanism of Action of Adrenaline in Anaphylaxis

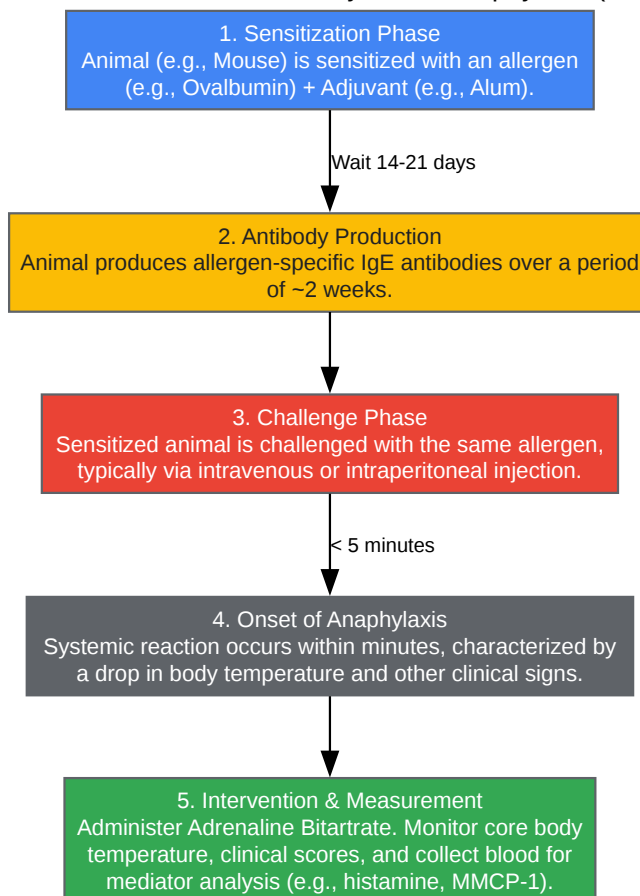
Adrenaline exerts its therapeutic effects by binding to adrenergic receptors, which counteracts the pathophysiological changes that occur during an anaphylactic reaction.[8][10][11] The effects are dose-dependent, with β -receptor effects dominating at lower doses and α -receptor effects becoming more prominent at higher doses.[5][11]

- **α 1-Adrenergic Receptor Stimulation:** Causes vasoconstriction of peripheral blood vessels, which increases peripheral vascular resistance, raises blood pressure, and reduces edema and urticaria.[2][5][8]

- β 1-Adrenergic Receptor Stimulation: Increases the heart rate (positive chronotropic effect) and the force of cardiac muscle contraction (positive inotropic effect), thereby boosting cardiac output.[\[2\]](#)[\[5\]](#)[\[11\]](#)
- β 2-Adrenergic Receptor Stimulation: Induces bronchodilation, which alleviates wheezing and respiratory distress.[\[2\]](#)[\[5\]](#)[\[8\]](#) It also helps to suppress further mediator release (e.g., histamine) from mast cells and basophils by increasing intracellular cyclic AMP (cAMP).[\[2\]](#)[\[10\]](#)



General Workflow for Active Systemic Anaphylaxis (ASA)



Comparison of Anaphylaxis Induction Models

Active Systemic Anaphylaxis (ASA)	Passive Systemic Anaphylaxis (PSA)
Mechanism: Animal produces endogenous IgE after allergen + adjuvant sensitization.	Mechanism: Naive animal receives exogenous allergen-specific IgE.
Time: Weeks (sensitization period)	Time: ~24 hours (latency period)
Advantage: Mimics human sensitization process.	Advantage: Rapid, highly reproducible, less variability.
Disadvantage: Time-consuming, more variable.	Disadvantage: Bypasses natural sensitization.

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